

Application Notes and Protocols for Studying Ampelopsin G Effects in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the therapeutic effects of **Ampelopsin G** (also known as Dihydromyricetin). The protocols detailed below are based on established in vivo studies and are intended to guide researchers in investigating the efficacy of **Ampelopsin G** in preclinical settings for various pathological conditions, including cancer, metabolic disorders, and inflammation.

Introduction to Ampelopsin G

Ampelopsin G is a natural flavonoid compound found in plants such as Ampelopsis grossedentata (vine tea).[1][2] It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of **Ampelopsin G** before consideration for human clinical trials.

Animal Models for Ampelopsin G Research

Several animal models have been employed to investigate the in vivo effects of **Ampelopsin G**. The choice of model depends on the specific disease or biological process being studied.

Cancer Models



Xenograft models are commonly used to assess the anti-tumor effects of **Ampelopsin G**. In these models, human cancer cells are implanted into immunodeficient mice.

- Breast Cancer Xenograft Model: MDA-MB-231 human breast cancer cells are implanted subcutaneously into the right axilla of female immunodeficient BALB/c nude mice.[4]
- Bladder Carcinoma Orthotopic Xenograft Model: Human bladder carcinoma cells are implanted into the bladder of nude mice to mimic the natural tumor environment.
- Chemically-Induced Carcinogenesis Model: 1-methyl-1-nitrosourea (MNU) is used to induce mammary carcinogenesis in rats, providing a model to study the chemopreventive effects of Ampelopsin G.[4]

Metabolic Disorder Models

Animal models that mimic human metabolic diseases are valuable for studying the effects of **Ampelopsin G** on conditions like obesity and non-alcoholic fatty liver disease (NAFLD).

- High-Fat Diet (HFD)-Induced Obesity and NAFLD Model: Mice fed a high-fat diet develop obesity, dyslipidemia, and fatty liver, serving as a relevant model to test the anti-obesity and hepatoprotective effects of Ampelopsin G.[6][7]
- Alcohol-Induced Fatty Liver Disease (ALD) Model: Chronic alcohol administration to mice induces liver steatosis and injury, allowing for the investigation of Ampelopsin G's protective effects against alcohol-related liver damage.[6][7]
- Olive Oil-Loaded Mouse Model: This acute model is used to evaluate the effect of Ampelopsin G on lipid absorption by measuring serum triglyceride levels after an oral gavage of olive oil.[7]

Inflammation and Neuroinflammation Models

 Lipopolysaccharide (LPS)-Induced Inflammation Model: LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response in mice. This model is suitable for evaluating the anti-inflammatory properties of **Ampelopsin** G.[8]



• D-galactose (D-gal)-Induced Brain Aging Model: Chronic administration of D-galactose in rats induces oxidative stress and cognitive impairment, mimicking aspects of brain aging and neurodegenerative diseases.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on **Ampelopsin G**.

Table 1: Anti-Cancer Effects of Ampelopsin G

Animal Model	Cancer Type	Ampelop sin G Dosage	Administr ation Route	Treatmen t Duration	Key Findings	Referenc e
Athymic nude mice with MDA- MB-231 xenografts	Breast Cancer	100 mg/kg/day	Oral gavage	28 days	Significant suppression of tumor growth.	[4]
Rats with MNU- induced mammary tumors	Breast Cancer	100 mg/kg/day	Oral gavage	Not specified	Effectively suppresse d mammary carcinogen esis.	[4]

Table 2: Effects of Ampelopsin G on Metabolic Disorders



Animal Model	Condition	Ampelop sin G Dosage	Administr ation Route	Treatmen t Duration	Key Findings	Referenc e
High-Fat Diet-fed mice	Obesity, NAFLD	250 and 500 mg/kg	Not specified	Not specified	Significantl y suppresse d increases in body weight, liver weight, and fat volumes.	[6]
Alcohol- induced fatty liver mouse model	ALD	Not specified	Not specified	Not specified	Reduced serum levels of ethanol, GOT, and GPT, and liver TG.	[6]
Olive oil- loaded mice	Lipid Absorption	Not specified	Not specified	Acute	Effectively suppresse d lipid absorption.	[7]

Table 3: Anti-Inflammatory and Neuroprotective Effects of Ampelopsin G



Animal Model	Condition	Ampelop sin G Dosage	Administr ation Route	Treatmen t Duration	Key Findings	Referenc e
LPS- treated mice	Systemic Inflammati on	Not specified	Not specified	Not specified	Suppresse d levels of pro- inflammato ry cytokines (TNF-α, IL- 1β, IL-6) and increased the anti- inflammato ry cytokine IL-10.	[8]
D-gal- induced aging rats	Brain Aging	Not specified	Not specified	Not specified	Suppresse d the expression of miR- 34a, inhibited apoptosis, and rescued impaired autophagy in hippocamp al neurons.	[2]

Experimental ProtocolsProtocol for Breast Cancer Xenograft Model

Methodological & Application



Objective: To evaluate the in vivo anti-tumor activity of **Ampelopsin G** on human breast cancer cell growth.

Materials:

- Female immunodeficient BALB/c nude mice (4-6 weeks old)
- MDA-MB-231 human breast cancer cells
- Ampelopsin G (suspended in normal saline)
- Vehicle control (normal saline)
- Matrigel
- Calipers
- Standard animal housing and care facilities

Procedure:

- Culture MDA-MB-231 cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a density of 2 × 10⁶ cells/ml.
- Subcutaneously inject 0.1 ml of the cell suspension into the right axilla of each mouse.
- Randomize the mice into two groups (n=6 per group): Vehicle control and Ampelopsin G
 treatment.
- 72 hours after implantation, begin oral gavage administration of either vehicle or Ampelopsin G (100 mg/kg/day).[4]
- Measure tumor dimensions with calipers every 4 days.
- Calculate tumor volume using the formula: Vt = (L × W^2)/2, where L is the length and W is the width of the tumor.[4]



- Continue treatment for 28 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Protocol for High-Fat Diet-Induced Obesity Model

Objective: To assess the effect of **Ampelopsin G** on weight gain and fat accumulation in a dietinduced obesity model.

Materials:

- Male C57BL/6 mice
- Standard chow diet
- High-fat diet (HFD)
- Ampelopsin G
- Vehicle control
- Metabolic cages (optional)
- Standard animal housing and care facilities

Procedure:

- Acclimate mice to the facility for at least one week with free access to standard chow and water.
- Divide mice into groups: Control (standard chow), HFD (high-fat diet + vehicle), and HFD +
 Ampelopsin G (high-fat diet + Ampelopsin G at 250 and 500 mg/kg).
- Provide the respective diets to the mice for a period of several weeks (e.g., 8-12 weeks) to induce obesity.
- Administer Ampelopsin G or vehicle daily via a suitable route (e.g., oral gavage).



- Monitor body weight and food intake regularly (e.g., weekly).
- At the end of the treatment period, euthanize the mice.
- Collect blood samples for analysis of serum lipids and other metabolic parameters.
- Dissect and weigh the liver, epididymal fat, and perirenal fat.[6]
- Tissues can be processed for histology (e.g., H&E staining of the liver) and molecular analysis.

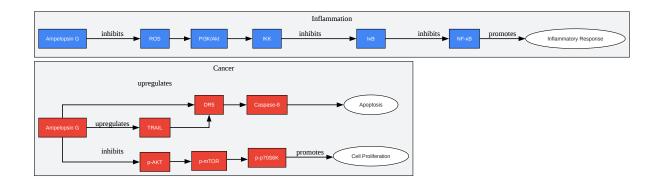
Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

- mTOR Signaling Pathway: Ampelopsin G can suppress the AKT-mTOR pathway, which is
 often hyperactivated in cancer.[9] This leads to reduced phosphorylation of downstream
 targets like p70S6K, ultimately inhibiting cancer cell proliferation.[9]
- NF-kB Signaling Pathway: In inflammatory conditions, **Ampelopsin G** can inhibit the activation of NF-kB by suppressing the phosphorylation of IKK and IkB.[10] This leads to a reduction in the production of pro-inflammatory mediators.
- JAK/STAT Signaling Pathway: Ampelopsin G has been reported to modulate the JAK/STAT signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[11][12]
- TRAIL/TRAIL-R Pathway: Ampelopsin G can enhance apoptosis in cancer cells by upregulating the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) and its death receptor DR5.[9]

Mandatory Visualizations Signaling Pathways



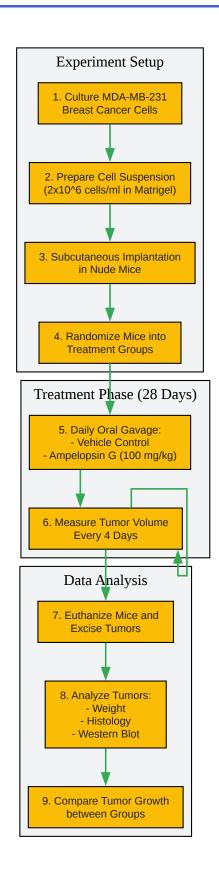


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Caption: Ampelopsin G's modulation of cancer and inflammation signaling pathways.

Experimental Workflow





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Caption: Workflow for a breast cancer xenograft study with **Ampelopsin G**.



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